SNX-2112

Content Navigation

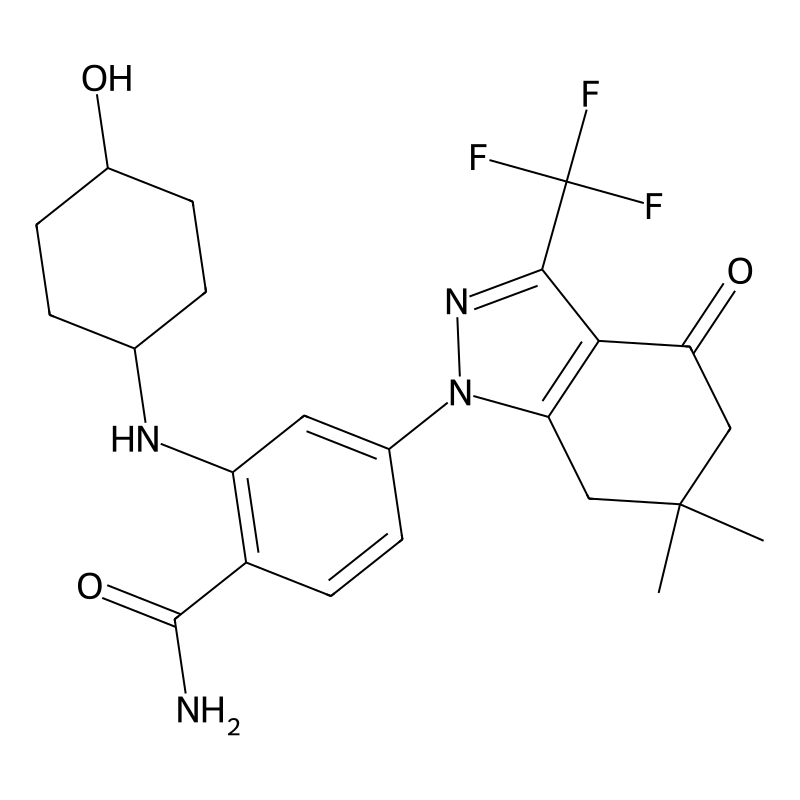

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SNX-2112 is a potent, synthetic, second-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic client proteins. Developed to overcome the liabilities of first-generation, natural product-derived inhibitors like 17-AAG—such as poor solubility and hepatotoxicity—SNX-2112 binds competitively to the N-terminal ATP pocket of Hsp90 isoforms (Hsp90α/β), leading to the degradation of key cancer-driving proteins like HER2, Akt, and mutant EGFR. Its improved pharmacological properties and oral bioavailability via its prodrug (SNX-5422) make it a critical tool for in vitro and in vivo cancer studies, particularly in models dependent on Hsp90 client proteins for survival and proliferation.

References

- [1] Chandarlapaty, S., et al. (2008). SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers. Clinical Cancer Research, 14(1), 240-248.

- [2] Okawa, Y., et al. (2009). SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood, 113(4), 846-855.

- [3] Sun, H. L., et al. (2014). Comparative effects of SNX-7081 and SNX-2112 on cell cycle, apoptosis and Hsp90 client proteins in human cancer cells. Oncology Letters, 8(6), 2530-2536.

- [4] Fogli, S., et al. (2011). Antitumor Activity of SNX-2112, a Synthetic Heat Shock Protein-90 Inhibitor, in MET-Amplified Tumor Cells with or without Resistance to Selective MET Inhibition. Molecular Cancer Therapeutics, 10(1), 126-136.

While Hsp90 inhibitors share a common molecular target, they are not functionally equivalent or interchangeable for procurement. First-generation inhibitors like the ansamycin 17-AAG suffer from poor aqueous solubility, requiring DMSO for in vitro work and complex, often poorly tolerated formulations for in vivo studies. Second-generation synthetic inhibitors, including SNX-2112, were specifically designed to address these handling and formulation challenges. Furthermore, differences in chemical scaffolds (e.g., benzamide vs. ansamycin) can lead to distinct off-target profiles, metabolic stability, and potency against specific cancer cell lines, directly impacting experimental reproducibility and the translatability of research findings. Substituting SNX-2112 with a first-generation compound or even another second-generation inhibitor without careful validation can compromise experimental outcomes due to these fundamental differences in physicochemical and biological properties.

References

- [1] Chandarlapaty, S., et al. (2008). SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers. Clinical Cancer Research, 14(1), 240-248.

- [2] Okawa, Y., et al. (2009). SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood, 113(4), 846-855.

- [3] Zhang, S., et al. (2014). SNX-2112, a Novel Hsp90 Inhibitor, Induces G2/M Cell Cycle Arrest and Apoptosis in MCF-7 Cells. Nutrition and Cancer, 66(5), 855-863.

Superior In Vivo Handling: Aqueous Formulation Capability via Prodrug

A primary procurement driver for selecting SNX-2112 for in vivo research is its availability as the water-soluble, orally bioavailable prodrug SNX-5422. This contrasts sharply with the first-generation inhibitor 17-AAG, which has poor solubility and requires DMSO-based or other complex formulations that can introduce confounding variables and toxicity. For in vivo experiments, SNX-5422 is formulated in 5% dextrose in water, simplifying dosing procedures and enhancing translational relevance.

| Evidence Dimension | In Vivo Formulation Vehicle |

| Target Compound Data | Formulated in 5% dextrose in water (via SNX-5422 prodrug) |

| Comparator Or Baseline | 17-AAG: Typically requires DMSO for stock solutions and complex vehicles for in vivo administration |

| Quantified Difference | Qualitative but critical: Enables aqueous-based oral gavage vs. reliance on organic solvent-based formulations |

| Conditions | Preclinical in vivo xenograft models |

This simplifies experimental setup, reduces solvent-related toxicity, improves reproducibility, and enables oral administration routes for in vivo cancer models.

Potent, Nanomolar Binding Affinity and Cellular Activity

SNX-2112 demonstrates high-affinity binding to Hsp90 and potent cellular activity, often exceeding or being comparable to the benchmark inhibitor 17-AAG. Biochemically, SNX-2112 binds to Hsp90α and Hsp90β with a dissociation constant (Kd) of 14.10 nM and an association constant (Ka) of 30 nM, respectively. In cellular proliferation assays, SNX-2112 consistently shows IC50 values in the low nanomolar range (10-50 nM) across a panel of cancer cell lines, including BT-474, SKBr-3, and SKOV-3. In multiple myeloma cell lines, SNX-2112 was found to be more potent than 17-AAG.

| Evidence Dimension | Binding Affinity (Kd, Hsp90N) / Cellular Proliferation (IC50) |

| Target Compound Data | Kd: 14.10 nM; IC50: 10-50 nM in various cancer cell lines |

| Comparator Or Baseline | 17-AAG: Often shows comparable or lower potency in direct comparisons within the same study. |

| Quantified Difference | SNX-2112 is reported as 'more potent' than 17-AAG in multiple myeloma cell lines. |

| Conditions | Isothermal Titration Calorimetry (ITC) for Kd; Cell proliferation assays (72h) for IC50. |

High potency allows for the use of lower concentrations in experiments, reducing potential off-target effects and lowering the cost per assay.

Sustained In Vivo Target Engagement and Tumor Accumulation

When administered orally as its prodrug SNX-5422, SNX-2112 is rapidly converted and demonstrates preferential accumulation in tumor tissue relative to normal tissues. A single oral dose of SNX-5422 in mice bearing BT-474 xenografts resulted in sustained degradation of the Hsp90 client protein HER2 for up to 24 hours post-treatment. This prolonged pharmacodynamic effect in the tumor allows for effective intermittent dosing schedules (e.g., three times per week) while maintaining significant antitumor activity, a key logistical and efficacy advantage in long-term animal studies.

| Evidence Dimension | Duration of In Vivo Target Protein Degradation |

| Target Compound Data | Sustained HER2 degradation for up to 24 hours after a single oral dose |

| Comparator Or Baseline | Vehicle control |

| Quantified Difference | Near-complete HER2 degradation observed 6 to 24 hours post-dose vs. no change in control. |

| Conditions | BT-474 breast cancer xenograft model in mice, single oral dose of SNX-5422 (prodrug). |

Demonstrates excellent tumor penetration and durable target inhibition, justifying its use in efficacy studies requiring less frequent dosing and validating its mechanism in a whole-animal context.

In Vivo Efficacy Studies Requiring Oral Administration and Favorable Tolerability

For preclinical xenograft models where ease of administration and minimizing solvent toxicity are paramount, SNX-2112 (via its prodrug SNX-5422) is a preferred choice over poorly soluble alternatives like 17-AAG. Its ability to be formulated in a simple aqueous vehicle for oral gavage makes it ideal for long-term efficacy and pharmacodynamic studies.

Targeting Tumors with Known Dependency on Hsp90 Clients (e.g., HER2, MET, mutant EGFR)

SNX-2112 is highly effective in cell and animal models of cancers driven by Hsp90 client oncoproteins. Its potent, sustained degradation of proteins like HER2 and MET makes it a first-line research tool for investigating Hsp90 inhibition in HER2+ breast cancer, MET-amplified gastric cancer, and EGFR-mutant non-small cell lung cancer.

Investigating Hsp90 Inhibition in Hematologic Malignancies

SNX-2112 has demonstrated superior potency compared to 17-AAG in multiple myeloma (MM) cell lines and inhibits pathways critical to MM cell growth, angiogenesis, and osteoclastogenesis. This makes it a highly relevant compound for preclinical studies in MM and other hematologic cancers where Hsp90 is a key therapeutic target.

Overcoming Acquired Resistance to Targeted Kinase Inhibitors

In models where cancer cells develop resistance to a specific kinase inhibitor, the broad-spectrum action of an Hsp90 inhibitor can be effective. SNX-2112 has shown efficacy in MET-amplified tumor cells that have acquired resistance to a selective MET inhibitor, making it a valuable tool for studying mechanisms of drug resistance and potential second-line therapeutic strategies.

References

- [1] Chandarlapaty, S., et al. (2008). SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers. Clinical Cancer Research, 14(1), 240-248.

- [2] Fogli, S., et al. (2011). Antitumor Activity of SNX-2112, a Synthetic Heat Shock Protein-90 Inhibitor, in MET-Amplified Tumor Cells with or without Resistance to Selective MET Inhibition. Molecular Cancer Therapeutics, 10(1), 126-136.

- [3] Okawa, Y., et al. (2009). SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood, 113(4), 846-855.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: Wang SX, Ju HQ, Liu KS, Zhang JX, Wang X, Xiang YF, Wang R, Liu JY, Liu QY, Xia M, Xing GW, Liu Z, Wang YF. SNX-2112, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells. Biosci Biotechnol Biochem. 2011;75(8):1540-5. Epub 2011 Aug 7. PubMed PMID: 21821931.

3: Chinn DC, Holland WS, Yoon JM, Zwerdling T, Mack PC. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines. Pediatr Blood Cancer. 2011 Jul 27. doi: 10.1002/pbc.23270. [Epub ahead of print] PubMed PMID: 21796766.

4: Zhai QQ, Gong GQ, Liu Z, Luo Y, Xia M, Xing GW, You XF, Wang YF. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats. Biomed Pharmacother. 2011 Mar;65(2):132-6. Epub 2010 Dec 30. PubMed PMID: 21227627.

5: Bachleitner-Hofmann T, Sun MY, Chen CT, Liska D, Zeng Z, Viale A, Olshen AB, Mittlboeck M, Christensen JG, Rosen N, Solit DB, Weiser MR. Antitumor activity of SNX-2112, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET Inhibition. Clin Cancer Res. 2011 Jan 1;17(1):122-33. PubMed PMID: 21208906; PubMed Central PMCID: PMC3263825.

6: Zhai QQ, Gong GQ, Luo Y, Wang QD, Xia M, Xing GW, Li YC, Jiang JH, Liu Z, Liu QY, Wang YF. Determination of SNX-2112, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats. J Pharm Biomed Anal. 2010 Dec 1;53(4):1048-52. Epub 2010 Jul 6. PubMed PMID: 20675090.

7: Jin L, Xiao CL, Lu CH, Xia M, Xing GW, Xiong S, Liu QY, Liu H, Li YC, Ge F, Wang QD, He QY, Wang YF. Transcriptomic and proteomic approach to studying SNX-2112-induced K562 cells apoptosis and anti-leukemia activity in K562-NOD/SCID mice. FEBS Lett. 2009 Jun 18;583(12):1859-66. Epub 2009 May 8. PubMed PMID: 19427857.

8: Rice JW, Veal JM, Barabasz A, Foley B, Fadden P, Scott A, Huang K, Steed P, Hall S. Targeting of multiple signaling pathways by the Hsp90 inhibitor SNX-2112 in EGFR resistance models as a single agent or in combination with erlotinib. Oncol Res. 2009;18(5-6):229-42. PubMed PMID: 20225761.

9: Okawa Y, Hideshima T, Steed P, Vallet S, Hall S, Huang K, Rice J, Barabasz A, Foley B, Ikeda H, Raje N, Kiziltepe T, Yasui H, Enatsu S, Anderson KC. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood. 2009 Jan 22;113(4):846-55. Epub 2008 Oct 23. PubMed PMID: 18948577; PubMed Central PMCID: PMC2630270.